2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine
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Overview
Description
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves several steps. One of the common methods includes the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water . This reaction is carried out under visible light at room temperature, providing a green and efficient strategy for the preparation of the desired product. The reaction conditions are mild, and the process generates the desired products in good yields.
Chemical Reactions Analysis
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . By inhibiting VEGFR-2, the compound can disrupt the signaling pathways involved in tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of receptor autophosphorylation and dimerization processes .
Comparison with Similar Compounds
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine can be compared with other quinoxaline derivatives, such as:
3-methylquinoxalin-2(1H)-one: This compound serves as a precursor in the synthesis of various quinoxaline derivatives.
3-difluoromethyl-quinoxalin-2-ones: These compounds have similar structural features and are used in pharmaceutical research.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with quinoxaline derivatives, such as anticancer and antiviral properties.
The uniqueness of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4/c1-8-11(16-7-12(13,14)6-15)18-10-5-3-2-4-9(10)17-8/h2-5H,6-7,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJFVOKPIOITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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